Selective Disruption of Gα13 vs. Talin Binding: mP13 Blocks Both Phases, mP6 is Phase-Specific
mP13 inhibits both Gα13 and talin association with integrin β3, whereas the shorter analog mP6 selectively inhibits only Gα13 binding, leaving talin-mediated inside-out signaling intact. In co-immunoprecipitation assays using thrombin-stimulated human platelets, mP13 (500 μM) reduced talin co-immunoprecipitation with β3, while mP6 (500 μM) had no effect [1].
| Evidence Dimension | Inhibition of talin association with integrin β3 |
|---|---|
| Target Compound Data | mP13 at 500 μM reduced talin co-IP with β3 |
| Comparator Or Baseline | mP6 at 500 μM: no effect on talin co-IP |
| Quantified Difference | Qualitative difference: mP13 inhibits talin binding; mP6 does not |
| Conditions | Thrombin-stimulated human platelets; co-immunoprecipitation with anti-β3 antibody |
Why This Matters
This demonstrates mP13's unique ability to block all integrin signaling phases, a property not shared by shorter ExE peptides, making it essential for experiments requiring complete integrin pathway shutdown.
- [1] Shen B, Zhao X, O'Brien KA, et al. A directional switch of integrin signaling and a new anti-thrombotic strategy. Nature. 2013;503(7474):131-135. doi:10.1038/nature12613 View Source
